molecular formula C8H8N2O B040178 Cyclopropyl(pyrimidin-5-yl)methanone CAS No. 117975-23-2

Cyclopropyl(pyrimidin-5-yl)methanone

Cat. No. B040178
M. Wt: 148.16 g/mol
InChI Key: GQOXMZWMEXJKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(pyrimidin-5-yl)methanone, also known as CPMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMM belongs to the class of cyclopropyl ketones and has a unique chemical structure that makes it an interesting target for drug development.

Mechanism Of Action

The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and division. Cyclopropyl(pyrimidin-5-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. Cyclopropyl(pyrimidin-5-yl)methanone has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Cyclopropyl(pyrimidin-5-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Cyclopropyl(pyrimidin-5-yl)methanone has also been shown to have antibacterial and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.

Advantages And Limitations For Lab Experiments

Cyclopropyl(pyrimidin-5-yl)methanone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for screening assays and drug development studies. Cyclopropyl(pyrimidin-5-yl)methanone has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a valuable tool for studying antibiotic and antiviral resistance. However, Cyclopropyl(pyrimidin-5-yl)methanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Cyclopropyl(pyrimidin-5-yl)methanone. One area of interest is the development of Cyclopropyl(pyrimidin-5-yl)methanone-based drugs for the treatment of cancer, infectious diseases, and other conditions. Another area of research is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone and the identification of its molecular targets. Additionally, further studies are needed to fully understand the toxicity and safety profile of Cyclopropyl(pyrimidin-5-yl)methanone. Overall, Cyclopropyl(pyrimidin-5-yl)methanone is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and conditions.

Scientific Research Applications

Cyclopropyl(pyrimidin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral activities. In particular, Cyclopropyl(pyrimidin-5-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.

properties

CAS RN

117975-23-2

Product Name

Cyclopropyl(pyrimidin-5-yl)methanone

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

cyclopropyl(pyrimidin-5-yl)methanone

InChI

InChI=1S/C8H8N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6H,1-2H2

InChI Key

GQOXMZWMEXJKCI-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=CN=CN=C2

Canonical SMILES

C1CC1C(=O)C2=CN=CN=C2

synonyms

Methanone, cyclopropyl-5-pyrimidinyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of chromium (VI) oxide (42.4 g, 0.41 mol) in dry dichloromethane (1000 ml) was added dry pyridine (66 ml, 0.825 mol) and the mixture was stirred for half an hour. A solution of the product of Stage 1 (10 g, 66 mmol) in dry dichloromethane (125 ml) was then added dropwise with stirring. After 2 hours, the reaction mixture was poured into ether and filtered. The filtrate was washed with copper sulphate solution, and brine and then dried over magnesiums sulphate before removing the solvent. Flash chromatography gave the product as a pale yellow oil.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
42.4 g
Type
catalyst
Reaction Step Four

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